molecular formula C20H23ClN2O3 B5779268 2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(3-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(3-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5779268
M. Wt: 374.9 g/mol
InChI Key: CXGTYOPYKUFAQV-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazino]-1-ethanone is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazino]-1-ethanone typically involves multiple steps. One common route includes the reaction of 4-chloro-2-methylphenol with an appropriate acylating agent to form the phenoxyacetic acid derivative. This intermediate is then reacted with 3-methoxyphenylpiperazine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazino]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    Isooctyl (4-chloro-2-methylphenoxy)acetate: Another compound with a similar phenoxy group but different substituents.

Uniqueness

2-(4-Chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazino]-1-ethanone is unique due to its combination of a chlorinated phenoxy group, a methoxyphenyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-15-12-16(21)6-7-19(15)26-14-20(24)23-10-8-22(9-11-23)17-4-3-5-18(13-17)25-2/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGTYOPYKUFAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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